5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile
Description
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring a benzene ring substituted with bromine (position 5), methoxy (position 2), trifluoromethyl (position 3), and nitrile (position 1) groups.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKLNIALUYHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218228 | |
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-71-0 | |
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the bromination of 2-methoxy-3-(trifluoromethyl)benzonitrile. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity and Polarity
- 5-Bromo-2-hydroxybenzonitrile : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or alcohols). This contrasts with the methoxy group in the target compound, which reduces hydrogen bonding but enhances lipophilicity .
- 3-Bromo-5-(trifluoromethoxy)benzonitrile : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃), leading to milder deactivation of the benzene ring. This difference impacts electrophilic substitution rates .
4-Bromo-2-(trifluoromethyl)anisole: Absence of the nitrile group reduces polarity, making it less suitable for reactions requiring nucleophilic attack at the nitrile site .
Applications in Drug Development
- Compounds like 5-Bromo-2-hydroxybenzonitrile are leveraged in synthesizing antiretroviral and osteoporosis drugs due to their hydrogen-bonding capabilities .
- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration in central nervous system (CNS) drug candidates compared to analogs with hydroxyl or methoxy groups .
Safety and Handling Fluorinated and brominated analogs (e.g., 5-Bromo-3-fluoro-2-methoxybenzonitrile) require precautions against inhalation and skin contact, as noted in safety data sheets .
Biological Activity
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrF3N, with a molecular weight of 267.06 g/mol. The compound features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzonitrile core, contributing to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrF3N |
| Molecular Weight | 267.06 g/mol |
| CAS Number | [not available] |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency against specific biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that are crucial for cellular responses.
Structure-Activity Relationships (SAR)
Studies have indicated that the substitution patterns on the benzonitrile core significantly affect the biological activity of the compound. For example:
- Trifluoromethyl Group : Enhances potency through improved binding affinity to target proteins.
- Methoxy Group : Modulates electronic properties, affecting solubility and permeability.
Research has demonstrated that variations in these substituents can lead to significant differences in biological activity:
| Compound Variant | EC50 (µM) | Activity Description |
|---|---|---|
| This compound | 0.010 | High potency against target enzymes |
| 5-Bromo-2-methoxybenzonitrile | 0.177 | Lower activity compared to trifluoromethyl variant |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study reported that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines due to their ability to inhibit key metabolic enzymes involved in tumor growth.
- Antimicrobial Properties : Research indicated that this compound demonstrated significant antimicrobial activity against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Inhibition of Enzymatic Activity : Specific assays revealed that the compound effectively inhibited enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in pathogens like Plasmodium falciparum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
